Bpin-Cyclohexene-C-COOEt

PROTAC linker design Lipophilicity Physicochemical property optimization

Bpin-Cyclohexene-C-COOEt (ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate; C₁₆H₂₇BO₄; MW 294.19) is a pinacol boronate (BPin) ester-functionalized cyclohexene derivative classified as a PROTAC (PROteolysis TArgeting Chimera) linker precursor. The compound bears a BPin handle at the 4-position of the cyclohexene ring and an ethyl acetate moiety attached via a methylene spacer at the 1-position, features that distinguish it from regioisomeric cyclohexene-BPin esters.

Molecular Formula C16H27BO4
Molecular Weight 294.2 g/mol
Cat. No. B15623511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBpin-Cyclohexene-C-COOEt
Molecular FormulaC16H27BO4
Molecular Weight294.2 g/mol
Structural Identifiers
InChIInChI=1S/C16H27BO4/c1-6-19-14(18)11-12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h9,12H,6-8,10-11H2,1-5H3
InChIKeyQIAHVZXOVXLJRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bpin-Cyclohexene-C-COOEt (CAS 1166829-70-4): A Cyclohexene-Based BPin-Ester PROTAC Linker Building Block for Targeted Protein Degradation


Bpin-Cyclohexene-C-COOEt (ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate; C₁₆H₂₇BO₄; MW 294.19) is a pinacol boronate (BPin) ester-functionalized cyclohexene derivative classified as a PROTAC (PROteolysis TArgeting Chimera) linker precursor . The compound bears a BPin handle at the 4-position of the cyclohexene ring and an ethyl acetate moiety attached via a methylene spacer at the 1-position, features that distinguish it from regioisomeric cyclohexene-BPin esters . Its primary documented role is as the linker component in PROTAC SMARCA2/4-degrader-8 (Compound I-502), a bifunctional degrader targeting the catalytic subunits of the SWI/SNF chromatin remodeling complex [1]. The compound is supplied as a colorless to light yellow liquid with typical purity ≥97% and is stored at room temperature .

Why Generic PROTAC Linker Substitution Fails: Physicochemical and Geometric Differentiation of Bpin-Cyclohexene-C-COOEt


PROTAC linkers are not inert tethers; their length, composition, rigidity, and polarity directly govern ternary complex geometry, cellular permeability, and degradation efficiency [1]. Two closely related cyclohexene-BPin esters—Bpin-Cyclohexene-C-COOEt (CAS 1166829-70-4) and Bpin-Cyclohexene-COOEt (CAS 1049004-32-1)—differ by a single methylene spacer, yet this subtle change produces a LogP shift of approximately 2.9 units (from ~0 to ~2.9) and a molecular weight difference of 14 Da (294.19 vs. 280.17) . Such differences alter both the aqueous solubility and the effective linker reach within the PROTAC ternary complex, meaning that substituting one for the other without re-optimizing the degradation assay can result in loss of potency or selectivity [2]. Furthermore, only Bpin-Cyclohexene-C-COOEt carries a documented validation pedigree through PROTAC SMARCA2/4-degrader-8 (DC₅₀ < 100 nM against both SMARCA2 and SMARCA4), whereas the non-spaced analog lacks a similarly characterized degrader benchmark .

Bpin-Cyclohexene-C-COOEt: Quantitative Differentiation Evidence Against Closest Analogs


LogP Differential: Nearly Three-Order-of-Magnitude Hydrophilicity Shift vs. the Direct-Ester Analog

Bpin-Cyclohexene-C-COOEt exhibits a calculated partition coefficient (LogP) of 0, making it substantially more hydrophilic than its closest structural analog Bpin-Cyclohexene-COOEt (CAS 1049004-32-1), which bears the ethyl ester directly on the cyclohexene ring and has a reported LogP of 2.907 . This LogP difference of ~2.9 units corresponds to an approximately 800-fold difference in octanol/water partition equilibrium. The methylene spacer in Bpin-Cyclohexene-C-COOEt introduces additional conformational flexibility and reduces local hydrophobicity, which may favor aqueous solubility and influence PROTAC cellular permeability differently from the direct-ester congener [1].

PROTAC linker design Lipophilicity Physicochemical property optimization

Linker Length Increment: One Methylene Unit Adds Spatial Reach vs. Direct-Ester Cyclohexene-BPin

Bpin-Cyclohexene-C-COOEt incorporates an additional methylene (–CH₂–) spacer between the cyclohexene ring and the ethyl ester carbonyl compared to Bpin-Cyclohexene-COOEt (C₁₆H₂₇BO₄, MW 294.19 vs. C₁₅H₂₅BO₄, MW 280.17) . In PROTAC linker design, each methylene unit is estimated to contribute approximately 2.5 Å of extended linear reach, and incremental changes of even a single carbon atom have been shown to shift degradation potency (DC₅₀) by orders of magnitude in systematic SAR studies [1]. The extra methylene in Bpin-Cyclohexene-C-COOEt provisionally extends the effective E3 ligase-to-target protein distance relative to the shorter analog, providing a distinct geometric option for ternary complex optimization.

PROTAC ternary complex geometry Linker length optimization Structure-activity relationship

Proven Degradation Activity: Linker Validated in PROTAC SMARCA2/4-degrader-8 with Dual SMARCA2/4 DC₅₀ < 100 nM

Bpin-Cyclohexene-C-COOEt (as linker HY-W063924) is the specifically identified linker component of PROTAC SMARCA2/4-degrader-8 (Compound I-502; CAS 2568507-14-0), which achieves DC₅₀ < 100 nM for degradation of both SMARCA2 and SMARCA4 in A549 and MV411 cell lines [1]. In contrast, the direct-ester analog Bpin-Cyclohexene-COOEt is described generically as a PROTAC linker 'belonging to the PEG class' without a characterized degrader compound or reported DC₅₀ value . While this does not constitute a direct linker-vs-linker degradation head-to-head, it provides a provenance-based differentiation: one linker is associated with a degrader of known quantitative potency, and the other is not.

PROTAC degrader SMARCA2 SMARCA4 SWI/SNF complex Targeted protein degradation

Regiochemical Identity: 4-BPin, 1-(Methylene-Acetate) Substitution Pattern Distinct from Conjugated Ester Regioisomer

Bpin-Cyclohexene-C-COOEt bears the BPin group at the 4-position of the cyclohexene ring and the ethyl acetate moiety at the 1-position via a non-conjugated methylene spacer. This contrasts with the regioisomer ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate (CAS 497959-39-4), in which the BPin is directly attached to the vinylogous 2-position of an α,β-unsaturated ester . Conjugation of the BPin to the electron-withdrawing ester in the regioisomer alters the boron electronic environment, which can affect Suzuki-Miyaura transmetallation kinetics: BPin esters in conjugation with carbonyl groups generally exhibit slower transmetallation rates compared to non-conjugated BPin esters under standard Pd-catalyzed conditions [1]. This regiochemical distinction is critical when the BPin handle is intended for sequential or chemoselective cross-coupling in the assembly of PROTAC conjugates.

Regiochemistry Boronic ester reactivity Suzuki coupling PROTAC building block

Optimal Research and Procurement Application Scenarios for Bpin-Cyclohexene-C-COOEt


PROTAC SMARCA2/4 Degrader Development and Linker SAR Exploration

Bpin-Cyclohexene-C-COOEt is the documented linker in PROTAC SMARCA2/4-degrader-8 (Compound I-502), a cereblon-recruiting bifunctional degrader with DC₅₀ < 100 nM against both SMARCA2 and SMARCA4 . Medicinal chemistry teams pursuing SWI/SNF-targeting degraders for SMARCA4-deficient cancers can procure this linker to directly replicate the published degrader scaffold or to systematically vary linker length and composition while retaining the cyclohexene-BPin core. The compound's LogP of 0 offers a hydrophilic starting point for tuning overall PROTAC physicochemical properties .

Linker Physicochemical Property Tuning in Oral Bioavailability Optimization

Oral bioavailability of PROTACs remains a central challenge, and linker polarity is one of the few parameters that can be adjusted without altering target protein or E3 ligase engagement . Bpin-Cyclohexene-C-COOEt, with its uniquely low LogP (~0) relative to other cyclohexene-BPin esters (LogP ~2.9 for the direct-ester analog), provides a route to increasing aqueous solubility and reducing logD in degrader candidates . This is particularly relevant for programs aiming to achieve oral exposure—a milestone demonstrated for VHL-recruiting SMARCA2 PROTACs incorporating optimized linkers .

Chemoselective Serial Cross-Coupling for Modular PROTAC Assembly

The non-conjugated BPin ester in Bpin-Cyclohexene-C-COOEt is kinetically distinct from conjugated or aryl-BPin species, enabling chemoselective Suzuki-Miyaura coupling strategies . In a modular PROTAC synthesis workflow, the BPin handle can be selectively reacted in the presence of other boronic acid/ester functionalities by exploiting kinetic discrimination during transmetallation, as demonstrated by Fyfe and Watson . This supports library-style parallel synthesis where the linker-BPin building block is coupled to varied target-protein ligand scaffolds without protecting-group manipulation.

Reference Standard for Analytical Method Development and Quality Control

With a well-defined CAS number (1166829-70-4), molecular formula (C₁₆H₂₇BO₄), and available characterization data (NMR, HPLC, GC) from multiple suppliers , Bpin-Cyclohexene-C-COOEt can serve as a reference standard for developing LC-MS or GC-MS purity assays for cyclohexene-BPin ester libraries. Its moderate boiling point (328.3 ± 44.0 °C) and room-temperature storage stability facilitate its use as a system suitability standard in quality control workflows for PROTAC linker inventories .

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